molecular formula C15H17NO3S B1517677 1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one CAS No. 1110903-37-1

1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one

Cat. No.: B1517677
CAS No.: 1110903-37-1
M. Wt: 291.4 g/mol
InChI Key: SOWOBZQEDRBXAJ-UHFFFAOYSA-N
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Description

1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Chemosensor Applications

  • The compound related to the title molecule has been synthesized and studied for its photophysical properties. It demonstrated positive solvatochromism and has been used as a fluorescent chemosensor for the selective detection of Fe3+ metal ions in solution. This application is significant for environmental monitoring and analytical chemistry (Salman A. Khan, 2020).

Theoretical Studies and Hydrogen Bond Analysis

  • Another study focused on the theoretical analysis of intramolecular hydrogen bonds in thiazole derivatives. The research highlighted the significance of these bonds in influencing the physicochemical properties of thiazole compounds, which can impact their behavior in various chemical and biological contexts (M. Castro et al., 2007).

Antimicrobial Activity

  • Thiazole derivatives have been investigated for their antimicrobial properties. The synthesis and structural characterization of these compounds provide valuable insights into their potential as antimicrobial agents, which can be crucial for developing new therapeutic agents (Yahya Nural et al., 2018).

Corrosion Inhibition

  • Thiazole and thiadiazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic solutions. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and financial losses (M. Yadav et al., 2015).

Quantum Chemical and Molecular Dynamics Studies

  • Detailed quantum chemical and molecular dynamics simulations have been performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron. This research combines theoretical and experimental approaches to understand the mechanism of action of these inhibitors and optimize their performance (S. Kaya et al., 2016).

Properties

IUPAC Name

1-[2-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9-15(10(2)17)20-14(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWOBZQEDRBXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC(=C(C=C2)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
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1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
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1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
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1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
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1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one

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